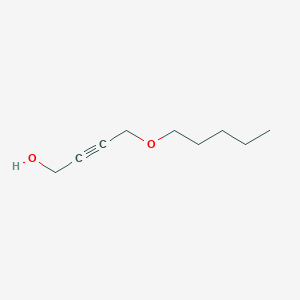

4-(Pentyloxy)but-2-yn-1-ol

説明

4-(Pentyloxy)but-2-yn-1-ol is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

4-(Pentyloxy)but-2-yn-1-ol serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through various coupling reactions:

1.1. Sonogashira Coupling Reactions

- This compound can be utilized in Sonogashira cross-coupling reactions, which are essential for synthesizing alkynylated products. The presence of the pentyloxy group enhances solubility and reactivity, facilitating the formation of desired products in good yields .

1.2. Suzuki Coupling Reactions

- The compound can also participate in Suzuki cross-coupling reactions, allowing for the construction of biaryl compounds. The pentyloxy group aids in the functionalization of aromatic systems, making it a valuable precursor for pharmaceutical applications .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

2.1. Anticancer Activity

- Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from this compound can significantly reduce cell viability in small cell lung cancer (SCLC) models at low concentrations, indicating potential as an anticancer agent .

2.2. Anti-inflammatory Properties

- Inhibition of NF-kB signaling pathways has been observed in models treated with derivatives of this compound, suggesting its potential use in anti-inflammatory therapies .

Materials Science

The compound's unique structural features make it suitable for applications in materials science:

3.1. Polymer Chemistry

- This compound can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability. Its alkyne functionality allows for click chemistry applications, enabling the synthesis of functionalized polymers .

Case Study 1: Synthesis and Characterization of Anticancer Derivatives

A series of derivatives synthesized from this compound were evaluated for anticancer activity against various human tumor cell lines (HeLa, HCT116). The most potent derivative exhibited IC50 values below 10 µM, highlighting the compound's potential as a lead structure for drug development.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HeLa | 8 |

| B | HCT116 | 5 |

| C | MCF7 | 9 |

Case Study 2: Mechanochemical Approaches to Functionalization

Utilizing mechanochemical methods, researchers successfully functionalized this compound under solvent-free conditions to produce various derivatives with enhanced solubility and reactivity profiles. This approach not only reduced waste but also increased yield compared to traditional methods.

化学反応の分析

Etherification and Alkylation Reactions

The pentyloxy group demonstrates stability under acidic and basic conditions, making it suitable for selective modifications of the alkyne or hydroxyl moieties. Key findings include:

Mitsunobu Reaction Applications

-

The hydroxyl group undergoes Mitsunobu reactions with phenols to form aryl ethers. For example, coupling with methyl 2-(4-hydroxyphenyl)acetate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) yielded substituted ethers (e.g., 54a in Scheme 2 of ).

-

Reaction conditions: THF solvent, 0°C to room temperature, 12–24 h reaction time.

Acid-Catalyzed Ether Cleavage

-

The pentyloxy group remains intact under mild acidic conditions (e.g., NH₄Cl in DCM at 0°C) but can be cleaved using strong acids like BBr₃ in dichloromethane ( , Scheme 4).

Alkyne Functionalization

The terminal alkyne participates in cycloadditions and cross-coupling reactions:

Click Chemistry (Azide-Alkyne Cycloaddition)

Sonogashira Coupling

-

The alkyne acts as a nucleophile in Pd-catalyzed couplings. For instance, reactions with aryl iodides (e.g., 2-iodoaniline) using Pd(PPh₃)₂Cl₂/CuI produced ethynylarenes ( ):

Oxidation and Reduction Pathways

Hydroxyl Group Oxidation

-

The primary alcohol is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO) ( , Scheme 2).

Alkyne Hydrogenation

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the alkyne to a cis-alkene without affecting the ether or hydroxyl groups ( ).

Biological Activity Correlations

Derivatives of 4-(pentyloxy)but-2-yn-1-ol exhibit structure-dependent bioactivity:

-

Antiproliferative Effects : Analog 4h (IC₅₀ = 6.9–8.1 µM against SW620/HeLa cells) outperformed non-alkoxy variants ( ).

-

Solubility Optimization : The pentyloxy chain enhances lipid solubility, improving membrane permeability in drug candidates ( ).

Stability and Reactivity Trends

特性

分子式 |

C9H16O2 |

|---|---|

分子量 |

156.22 g/mol |

IUPAC名 |

4-pentoxybut-2-yn-1-ol |

InChI |

InChI=1S/C9H16O2/c1-2-3-5-8-11-9-6-4-7-10/h10H,2-3,5,7-9H2,1H3 |

InChIキー |

NSHMHXSPXZZFMQ-UHFFFAOYSA-N |

正規SMILES |

CCCCCOCC#CCO |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。